molecular formula C20H22FN3O4S B2664622 N1-(3-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896273-94-2

N1-(3-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2664622
CAS No.: 896273-94-2
M. Wt: 419.47
InChI Key: JNJRSJRNGQCIRE-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with N-((1-tosylpyrrolidin-2-yl)methyl)amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted analogs of the original compound.

Scientific Research Applications

N1-(3-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(3-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide include:

  • N1-(3-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
  • N1-(3-bromophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
  • N1-(3-methylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Uniqueness

The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S/c1-14-7-9-18(10-8-14)29(27,28)24-11-3-6-17(24)13-22-19(25)20(26)23-16-5-2-4-15(21)12-16/h2,4-5,7-10,12,17H,3,6,11,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJRSJRNGQCIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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